Cvt-313

Catalog No.
S524588
CAS No.
199986-75-9
M.F
C20H28N6O3
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cvt-313

CAS Number

199986-75-9

Product Name

Cvt-313

IUPAC Name

2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol

Molecular Formula

C20H28N6O3

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24)

InChI Key

NQVIIUBWMBHLOZ-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

2-(bis-(hydroxyethyl)amino)-6-(4-methoxybenzylamino)-9-isopropyl-purine, CVT 313, CVT-313

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC

Description

The exact mass of the compound Cvt-313 is 400.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CVT-313 is a small molecule identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) []. CDKs are a family of enzymes that play a critical role in regulating the cell cycle, the process by which cells grow and divide. Specifically, CDK2 controls the transition from the G1 phase (cell growth) to the S phase (DNA replication) of the cell cycle [].

Inhibition of Cell Proliferation

CVT-313 has been shown to inhibit the proliferation of various cell lines in vitro, including rat neonatal aortic smooth muscle cells and a range of tumor cell lines []. This effect is attributed to its ability to block CDK2 activity, thereby preventing cells from entering the S phase and undergoing division.

Cvt-313 is a small molecule compound identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase critical for cell cycle regulation. This compound belongs to a class of purine analogs and has shown promise in preclinical studies for its potential application in cancer therapy. Cvt-313 demonstrates strong binding affinity to CDK2, stabilizing the protein and inhibiting aberrant cell proliferation, particularly in human lung carcinoma cells .

CVT-313 acts as a specific inhibitor of CDK2. CDKs are enzymes that control the cell cycle by phosphorylating specific proteins at critical stages. CDK2 forms a complex with cyclin E, and this complex is essential for the transition from G1 to S phase of the cell cycle. CVT-313 binds to the ATP-binding pocket of CDK2, thereby preventing ATP binding and subsequent phosphorylation activity. This inhibition disrupts the cell cycle progression and can lead to cell death [].

Information regarding the safety and hazards associated with CVT-313 is limited due to the lack of publicly available data. As with any new compound, proper handling and safety precautions are essential when working with CVT-313. Given its potential biological activity, it should be treated as a potentially hazardous material and handled according to appropriate laboratory safety protocols.

Please note:

  • The information provided is based on the limited data retrieved from a commercial supplier [].
  • Further research is necessary to obtain a more comprehensive understanding of CVT-313, including its detailed structure, synthesis, physical and chemical properties, safety profile, and potential therapeutic applications.

Cvt-313 primarily functions by binding to the ATP-binding pocket of CDK2, effectively preventing the kinase from phosphorylating its substrates. The binding involves several key interactions:

  • Hydrogen Bonds: Cvt-313 forms hydrogen bonds with amino acid residues Leu83, Asp86, and Asp145 in the active site of CDK2.
  • Water-Mediated Interactions: A water molecule facilitates additional stabilization through interactions with Asn132.
  • Thermal Stabilization: The compound increases the melting temperature of CDK2, indicating enhanced stability upon binding .

Cvt-313 exhibits significant biological activity as an inhibitor of CDK2. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines, including human lung carcinoma with an inhibitory concentration (IC50) of approximately 1.2 µM.
  • Induce cell cycle arrest at the G1/S boundary, thereby preventing cells from progressing through the cell cycle and promoting apoptosis in cancerous cells .

The synthesis of Cvt-313 involves several steps typical for purine analogs. While specific synthetic routes are proprietary or not fully disclosed in available literature, general methods include:

  • Formation of Purine Core: The initial step typically involves the synthesis of a purine scaffold.
  • Substituent Introduction: Various substituents are introduced at specific positions on the purine ring to enhance biological activity and selectivity for CDK2.
  • Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Cvt-313 is primarily investigated for its potential applications in oncology, specifically as a therapeutic agent targeting CDK2 in various cancers. Its ability to inhibit cell proliferation and induce cell cycle arrest makes it a candidate for further development in cancer treatment protocols. Additionally, it serves as a valuable tool compound for studying CDK2's role in cellular processes and signaling pathways .

Studies have demonstrated that Cvt-313 interacts specifically with CDK2, leading to significant biochemical changes:

  • Binding Affinity: The compound shows a biochemical potency characterized by an IC50 value around 0.5 µM.
  • Structural Insights: X-ray crystallography has provided insights into the molecular interactions between Cvt-313 and CDK2, revealing how modifications could enhance potency by improving binding interactions within the active site .

Cvt-313 shares structural similarities with other CDK inhibitors but exhibits unique properties that distinguish it from these compounds. Some notable similar compounds include:

Compound NameMechanism of ActionIC50 (µM)Unique Features
DinaciclibInhibits multiple cyclin-dependent kinases0.01Broad-spectrum activity
RoscovitineSelective CDK inhibitor0.5Induces apoptosis
PalbociclibSelective inhibitor of CDK4/60.5Primarily targets breast cancer
FlavopiridolBroad-spectrum CDK inhibitor0.1Targets various kinases

Cvt-313 is unique due to its selective inhibition of CDK2 while maintaining a favorable safety profile and potential for further chemical modifications aimed at enhancing its potency and specificity against cancer cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

400.22228878 g/mol

Monoisotopic Mass

400.22228878 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T5490K8I7S

Other CAS

199986-75-9

Wikipedia

Cvt-313

Dates

Modify: 2023-08-15
1: Sakurikar N, Eastman A. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1. Cell Cycle. 2016 May 2;15(9):1184-8. doi: 10.1080/15384101.2016.1160983. Epub 2016 Mar 17. PubMed PMID: 26986210.
2: Dong P, Maddali MV, Srimani JK, Thélot F, Nevins JR, Mathey-Prevot B, You L. Division of labour between Myc and G1 cyclins in cell cycle commitment and pace control. Nat Commun. 2014 Sep 1;5:4750. doi: 10.1038/ncomms5750. PubMed PMID: 25175461; PubMed Central PMCID: PMC4164785.
3: Hwang CY, Lee SM, Park SS, Kwon KS. CDK2 differentially controls normal cell senescence and cancer cell proliferation upon exposure to reactive oxygen species. Biochem Biophys Res Commun. 2012 Aug 17;425(1):94-9. doi: 10.1016/j.bbrc.2012.07.059. Epub 2012 Jul 20. PubMed PMID: 22819841.
4: Gräub R, Lancero H, Pedersen A, Chu M, Padmanabhan K, Xu XQ, Spitz P, Chalkley R, Burlingame AL, Stokoe D, Bernstein HS. Cell cycle-dependent phosphorylation of human CDC5 regulates RNA processing. Cell Cycle. 2008 Jun 15;7(12):1795-803. Epub 2008 Jun 25. PubMed PMID: 18583928; PubMed Central PMCID: PMC2940709.
5: Deterding LJ, Bunger MK, Banks GC, Tomer KB, Archer TK. Global changes in and characterization of specific sites of phosphorylation in mouse and human histone H1 Isoforms upon CDK inhibitor treatment using mass spectrometry. J Proteome Res. 2008 Jun;7(6):2368-79. doi: 10.1021/pr700790a. Epub 2008 Apr 17. PubMed PMID: 18416567; PubMed Central PMCID: PMC2761089.
6: Faber AC, Chiles TC. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas. Cell Cycle. 2007 Dec 1;6(23):2982-9. PubMed PMID: 18156799.
7: Bhattacharjee RN, Banks GC, Trotter KW, Lee HL, Archer TK. Histone H1 phosphorylation by Cdk2 selectively modulates mouse mammary tumor virus transcription through chromatin remodeling. Mol Cell Biol. 2001 Aug;21(16):5417-25. PubMed PMID: 11463824; PubMed Central PMCID: PMC87264.
8: Sriram V, Patterson C. Cell cycle in vasculoproliferative diseases: potential interventions and routes of delivery. Circulation. 2001 May 15;103(19):2414-9. Review. PubMed PMID: 11352893.
9: Gray N, Détivaud L, Doerig C, Meijer L. ATP-site directed inhibitors of cyclin-dependent kinases. Curr Med Chem. 1999 Sep;6(9):859-75. Review. PubMed PMID: 10495356.
10: Brooks EE, Gray NS, Joly A, Kerwar SS, Lum R, Mackman RL, Norman TC, Rosete J, Rowe M, Schow SR, Schultz PG, Wang X, Wick MM, Shiffman D. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997 Nov 14;272(46):29207-11. PubMed PMID: 9360999.

Explore Compound Types